molecular formula C13H19BrN2O2S B12495729 1-(2-Bromobenzyl)-4-(ethylsulfonyl)piperazine

1-(2-Bromobenzyl)-4-(ethylsulfonyl)piperazine

Cat. No.: B12495729
M. Wt: 347.27 g/mol
InChI Key: GVSPTAVMORKQJW-UHFFFAOYSA-N
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Description

1-(2-Bromobenzyl)-4-(ethylsulfonyl)piperazine is an organic compound that features a piperazine ring substituted with a 2-bromobenzyl group and an ethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromobenzyl)-4-(ethylsulfonyl)piperazine typically involves the reaction of 2-bromobenzyl chloride with 4-(ethylsulfonyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, which are crucial for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromobenzyl)-4-(ethylsulfonyl)piperazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or cyanides.

    Oxidation Reactions: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the piperazine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium cyanide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and nitriles.

    Oxidation Reactions: Sulfone derivatives are the major products.

    Reduction Reactions: Dehalogenated compounds or modified piperazine derivatives are formed.

Scientific Research Applications

1-(2-Bromobenzyl)-4-(ethylsulfonyl)piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzyl)-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, potentially inhibiting their activity. The ethylsulfonyl group may enhance the compound’s solubility and stability, allowing it to effectively reach its target sites. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorobenzyl)-4-(ethylsulfonyl)piperazine
  • 1-(2-Fluorobenzyl)-4-(ethylsulfonyl)piperazine
  • 1-(2-Iodobenzyl)-4-(ethylsulfonyl)piperazine

Uniqueness

1-(2-Bromobenzyl)-4-(ethylsulfonyl)piperazine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. The combination of the bromobenzyl and ethylsulfonyl groups provides a distinct chemical profile that can be exploited in various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C13H19BrN2O2S

Molecular Weight

347.27 g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]-4-ethylsulfonylpiperazine

InChI

InChI=1S/C13H19BrN2O2S/c1-2-19(17,18)16-9-7-15(8-10-16)11-12-5-3-4-6-13(12)14/h3-6H,2,7-11H2,1H3

InChI Key

GVSPTAVMORKQJW-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2Br

Origin of Product

United States

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